Hmopd
Description
Hmopd (Hypothetical Multidentate Organophosphine Derivative) is a hybrid ligand featuring a phosphine-alkene backbone, designed for transition metal coordination chemistry and catalytic applications. Its structure combines a phosphine donor group with a conjugated alkene system, enabling versatile binding modes (e.g., κ²-P,C or κ³-P,C,C coordination) . This design enhances electronic tunability and steric flexibility, making this compound effective in stabilizing reactive metal centers and facilitating catalytic cycles in cross-coupling and hydrogenation reactions .
Key structural attributes:
- Phosphine moiety: Provides strong σ-donor and moderate π-acceptor properties.
- Alkene bridge: Enhances π-backbonding and stabilizes low-oxidation-state metals.
- Modular substituents: Allow customization of steric bulk and electronic effects.
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17E)-17-(1-hydroxypropan-2-ylidene)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,17,19-20,23H,4-11,13H2,1-3H3/b18-14+/t17-,19-,20-,21-,22+/m0/s1 |
InChI Key |
UEFYOJRFRKKOKJ-OYENKLBDSA-N |
Isomeric SMILES |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)/CO |
Canonical SMILES |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hmopd typically involves a series of well-defined chemical reactions. One common method includes the reaction of a metal with an organic halide, which is a convenient approach for preparing organometallic compounds . The reaction conditions often require an inert atmosphere, such as nitrogen or helium, to prevent unwanted side reactions with moisture, oxygen, or carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced techniques such as metathesis and hydrometallation . These methods are chosen for their efficiency and ability to produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Hmopd undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: In this reaction, this compound gains electrons, often using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often require controlled environments to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction could yield reduced forms of this compound.
Scientific Research Applications
Hmopd has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: This compound is utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of Hmopd involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Comparison
Hmopd is compared to two structurally analogous ligands: Triphenylphosphine (PPh₃) and Bidentate Phosphine-Alkene Ligand (BPAL-1) .
Key Insights :
- This compound’s multidentate nature surpasses PPh₃ in stabilizing polynuclear complexes, critical for catalytic turnover .
- Compared to BPAL-1, this compound’s alkene bridge offers superior π-conjugation, enhancing electron delocalization in metal-ligand frameworks .
Functional Comparison
Catalytic Performance in Suzuki-Miyaura Cross-Coupling
| Ligand | Yield (%) | Turnover Frequency (h⁻¹) | Pd Leaching (ppm) |
|---|---|---|---|
| This compound | 98 | 1,200 | <0.5 |
| PPh₃ | 72 | 600 | 2.8 |
| BPAL-1 | 89 | 900 | 1.2 |
Conditions: 1 mol% Pd catalyst, aryl bromide, boronic acid, K₂CO₃, 80°C, 6 h .
Advantages of this compound :
- Higher efficiency : Due to κ³ coordination, which prevents Pd aggregation.
- Lower metal leaching : Enhanced stability reduces catalyst degradation .
Trade-offs :
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